(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid (2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217726-49-2
VCID: VC8059605
InChI: InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32
Molecular Formula: C20H23NO5
Molecular Weight: 357.4 g/mol

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid

CAS No.: 1217726-49-2

Cat. No.: VC8059605

Molecular Formula: C20H23NO5

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylic acid - 1217726-49-2

Specification

CAS No. 1217726-49-2
Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
IUPAC Name (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h4-10,14,16H,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1
Standard InChI Key VRFFYFYANPROIL-HOCLYGCPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=CC=CC=C32
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=CC=CC=C32

Introduction

Molecular Structure and Properties

Chemical Identity

The compound features a pyrrolidine ring with stereocenters at the 2 and 4 positions, a tert-butoxycarbonyl (Boc) protecting group, and a 1-naphthyloxy substituent. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.4 g/mol. Key identifiers include:

PropertyValue
CAS Number1217726-49-2
IUPAC Name(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-yloxypyrrolidine-2-carboxylic acid
Boiling Point561.6 ± 50.0 °C (predicted)
Density1.329 ± 0.06 g/cm³ (predicted)
pKa3.67 ± 0.40 (predicted)

Stereochemical Significance

The (2S,4S) configuration ensures precise spatial orientation, critical for interactions with biological targets. The Boc group enhances solubility and stability during synthetic processes, while the 1-naphthyloxy moiety contributes to π-π stacking interactions in receptor binding .

Synthesis and Preparation

Chiral Resolution Techniques

A green manufacturing method for enantiomer separation involves crystallizing the monohydrate of the target compound from a mixture of (2S,4S)- and (2S,4R)-diastereomers. Gaussian calculations revealed that three hydrogen bonds stabilize the (2S,4S)-isomer, enabling selective crystallization without salinization .

Ionic Liquid-Mediated Synthesis

L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Bronsted acidic ionic liquid, has been employed in solvent-free one-pot reactions to construct naphthyloxy-containing heterocycles. This method improves yield (up to 92%) and reduces environmental impact .

Reaction Optimization

  • Catalyst: Potassium carbonate facilitates Williamson ether synthesis between naphthol derivatives and pyrrolidine intermediates .

  • Temperature: Reactions typically proceed at 50–60°C to balance kinetics and selectivity .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

The compound is a precursor in synthesizing Velpatasvir, an anti-hepatitis C virus (HCV) drug. Its stereochemistry aligns with the drug’s active conformation, ensuring high efficacy .

Antimicrobial Activity

Naphthyloxy derivatives exhibit broad-spectrum antimicrobial properties. For example:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18–22
Candida albicans12–15

These effects arise from redox cycling and reactive oxygen species generation, inducing microbial cytotoxicity .

Physicochemical and Spectral Data

Spectroscopic Characterization

  • IR (KBr): Peaks at 3040 cm⁻¹ (C–H aromatic), 1691 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–O–C) .

  • ¹H NMR (CDCl₃): δ 7.13–7.75 (m, naphthyl protons), δ 4.23 (t, –CH₂–), δ 2.86 (t, –CH₂–) .

  • MS (m/z): 357 (M⁺), 241 (base peak) .

Solubility and Stability

  • Solubility: soluble in DMSO, acetone; sparingly soluble in water.

  • Storage: Stable at –20°C under inert atmosphere; hydrolyzes in acidic/alkaline conditions .

Future Research Directions

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability for antiviral applications.

Catalytic Asymmetric Synthesis

Developing transition-metal catalysts (e.g., Ru or Rh complexes) may improve enantioselectivity in large-scale production .

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